![molecular formula C26H21ClN4O3S B2757193 N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide CAS No. 866350-23-4](/img/no-structure.png)
N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C26H21ClN4O3S and its molecular weight is 504.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
- Compounds with indole, sulfonamide, and benzamide functionalities have been investigated for their potential anticancer properties. Specifically, derivatives similar to the mentioned compound have shown proapoptotic activity on melanoma cell lines, suggesting their utility in developing anticancer agents (Yılmaz et al., 2015).
Synthetic Chemistry
- The rearrangement and synthesis of complex heterocyclic compounds, including those with benzoxazine or quinazolinedione frameworks, demonstrate the chemical interest in compounds with intricate structures for various applications, including materials science and pharmaceuticals (Azizian et al., 2000).
Antimicrobial Activity
- Novel quinazolinone derivatives have been synthesized and evaluated for antimicrobial activity, showcasing the ongoing research into novel compounds for combating microbial resistance and developing new antibiotics (Habib et al., 2013).
Material Science
- Research into the synthesis of aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive index and small birefringence highlights the material science applications of complex organic compounds, potentially including those with similar structures to the mentioned compound (Tapaswi et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide involves the reaction of 2-chlorobenzaldehyde with 4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzoic acid in the presence of a reducing agent to form N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide.", "Starting Materials": [ "2-chlorobenzaldehyde", "4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzoic acid", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzaldehyde and 4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzoic acid in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Characterize the product by spectroscopic and analytical methods." ] } | |
CAS RN |
866350-23-4 |
Molecular Formula |
C26H21ClN4O3S |
Molecular Weight |
504.99 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H21ClN4O3S/c1-34-18-10-11-21-19(12-18)22-23(29-21)25(33)31(26(35)30-22)14-15-6-8-16(9-7-15)24(32)28-13-17-4-2-3-5-20(17)27/h2-12,29H,13-14H2,1H3,(H,28,32)(H,30,35) |
InChI Key |
QQCFYWPAILZHGA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2757110.png)
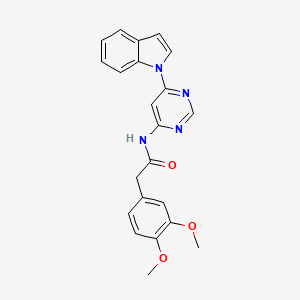
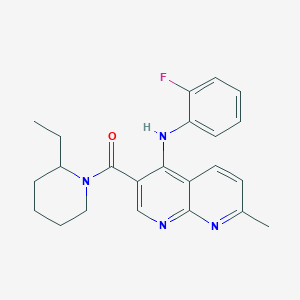

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2757115.png)
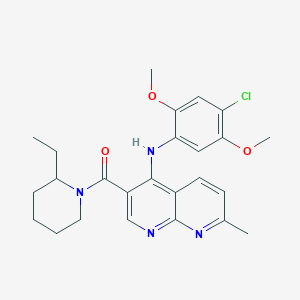
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B2757117.png)
![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B2757118.png)
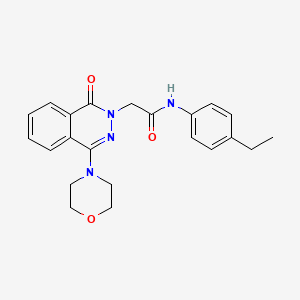
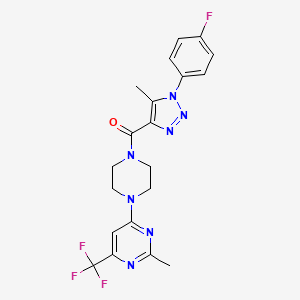
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757123.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2757128.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2757131.png)